Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core substituted with a furan-2-carbonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(NAPHTHALEN-2-YLMETHYL)-2-OXO-4A,5,6,7,8,8A-HEXAHYDROQUINOLINE-3-CARBONITRILE: This compound shares the furan-2-carbonyl piperazine moiety but has a different core structure.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: Another similar compound with a piperazine group but a different heterocyclic core.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE is unique due to its specific combination of the benzothiazole core and the furan-2-carbonyl piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-2-6-14-15(12)18-17(23-14)20-9-7-19(8-10-20)16(21)13-5-3-11-22-13/h2-6,11H,7-10H2,1H3 |
InChI Key |
DZXFJRALBXDQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.